molecular formula C20H21N3O2 B13877192 N-(3-methoxypropyl)-1,3-diphenylpyrazole-4-carboxamide

N-(3-methoxypropyl)-1,3-diphenylpyrazole-4-carboxamide

Cat. No.: B13877192
M. Wt: 335.4 g/mol
InChI Key: LLINGRDHNATYQN-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1,3-diphenylpyrazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with diphenyl groups and a methoxypropyl chain, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-1,3-diphenylpyrazole-4-carboxamide typically involves the reaction of 1,3-diphenylpyrazole-4-carboxylic acid with 3-methoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-1,3-diphenylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1,3-diphenylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(3-methoxypropyl)benzenesulfonamide: A compound with a similar methoxypropyl chain but different core structure.

    N-(3-methoxypropyl)acrylamide: Another compound with a methoxypropyl chain but different functional groups.

Uniqueness

N-(3-methoxypropyl)-1,3-diphenylpyrazole-4-carboxamide is unique due to its combination of a pyrazole ring with diphenyl groups and a methoxypropyl chain

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C20H21N3O2/c1-25-14-8-13-21-20(24)18-15-23(17-11-6-3-7-12-17)22-19(18)16-9-4-2-5-10-16/h2-7,9-12,15H,8,13-14H2,1H3,(H,21,24)

InChI Key

LLINGRDHNATYQN-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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